molecular formula C5H9NO4 B098143 N-Methyl-DL-aspartic acid CAS No. 17833-53-3

N-Methyl-DL-aspartic acid

Cat. No.: B098143
CAS No.: 17833-53-3
M. Wt: 147.13 g/mol
InChI Key: HOKKHZGPKSLGJE-UHFFFAOYSA-N
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Description

N-Methyl-DL-aspartic acid is an amino acid derivative that acts as a specific agonist at the N-Methyl-D-aspartate receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor. Unlike glutamate, this compound only binds to and regulates the N-Methyl-D-aspartate receptor and has no effect on other glutamate receptors such as those for AMPA and kainate .

Mechanism of Action

Target of Action

N-Methyl-DL-aspartic acid, also known as N-Methyl-D-aspartate (NMDA), is an amino acid derivative that acts as a specific agonist at the NMDA receptor . This receptor is a type of glutamate receptor found in neurons . The NMDA receptor plays a crucial role in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind to the receptor and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell .

Pharmacokinetics

It is known that the compound is water-soluble . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of NMDA receptors and the subsequent ion flow have several effects at the molecular and cellular level. For instance, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . NMDA plays an essential role as a neurotransmitter and neuroendocrine regulator . At increased but sub-toxic levels, NMDA becomes neuro-protective .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the NMDA receptor is blocked by many psychoactive drugs such as phencyclidine (PCP), alcohol (ethanol), and dextromethorphan (DXM) . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Biochemical Analysis

Biochemical Properties

N-Methyl-DL-aspartic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of the key interactions is with the N-demethylase enzyme from the Chloroflexi bacterium 54-19, which catalyzes the demethylation of this compound. This enzyme shares a conserved catalytic center with other sarcosine oxidases and exhibits specific N-demethylation activity . Additionally, this compound acts as an agonist for a subtype of glutamate receptors, influencing neuroexcitatory events and calcium homeostasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glutamate receptors can lead to increased intracellular calcium levels, which in turn affects various downstream signaling pathways. This modulation can impact processes such as synaptic plasticity, learning, and memory .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist of glutamate receptors, this compound binds to these receptors and induces conformational changes that result in the opening of ion channels and subsequent influx of calcium ions. This influx triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes and transcription factors, ultimately leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be chirally separated and remains stable under specific conditions, such as optimal temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained neuroexcitatory effects and modulation of calcium homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance synaptic plasticity and cognitive functions, while higher doses may lead to excitotoxicity and adverse effects. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing toxicity. At high doses, this compound can induce neurotoxicity and cell death due to excessive calcium influx .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The N-demethylase enzyme from Chloroflexi bacterium 54-19 plays a crucial role in the demethylation of this compound, converting it into its demethylated form . This enzymatic reaction is essential for the compound’s metabolic flux and its subsequent effects on metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroexcitatory effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to synaptic sites in neurons is critical for its role in modulating synaptic plasticity and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-DL-aspartic acid can be synthesized by the Michael addition of methylamine to dimethyl fumarate. This reaction involves the regioselective transformation of fumaric or maleic acid mono-ester and -amide into beta-substituted aspartic acid derivatives. In the case of maleamic or fumaramic esters, the alpha-amide derivative is formed, which upon hydrolysis provides N-Methyl-DL-asparagine via base-catalyzed ring closure to DL-alpha-methylamino-succinimide, followed by selective ring opening .

Industrial Production Methods: The industrial production of this compound involves the amino protection reaction of D-aspartic acid as a starting raw material, followed by the Leuchart Wallanch reaction to obtain an N-methyl product. The protecting groups are then removed with strong acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-DL-aspartic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various N-methylated derivatives and substituted aspartic acid derivatives .

Scientific Research Applications

N-Methyl-DL-aspartic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • N-Methyl-D-aspartic acid
  • Sarcosine
  • Dimethylglycine
  • Beta-Methylamine-L-alanine

Comparison: N-Methyl-DL-aspartic acid is unique in its specific action on the N-Methyl-D-aspartate receptor, unlike other similar compounds that may act on multiple glutamate receptors. This specificity makes it particularly useful in research focused on the N-Methyl-D-aspartate receptor and its role in neuroexcitatory events .

Properties

IUPAC Name

2-(methylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHZGPKSLGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859971
Record name N-Methylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-53-3, 4226-18-0
Record name N-Methylaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-DL-aspartic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206
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Record name N-Methylaspartic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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